molecular formula C16H18N2O2 B2413931 N-((1-phenylpyrrolidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797319-41-5

N-((1-phenylpyrrolidin-2-yl)methyl)furan-2-carboxamide

Cat. No. B2413931
CAS RN: 1797319-41-5
M. Wt: 270.332
InChI Key: VFWGBYADDYPJHV-UHFFFAOYSA-N
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Description

“N-((1-phenylpyrrolidin-2-yl)methyl)furan-2-carboxamide” is a compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, new compounds were obtained by the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid to give intermediate derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings in a similar compound was found to be 73.52(14)° .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure–activity relationship (SAR) of the studied compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be analyzed using various techniques. For instance, the energies of frontier molecular orbitals (FMO) were computed to gain knowledge about the global reactivity and charge transfer property of a similar compound . The molecular electrostatic potential (MEP) of the compound was also measured to get the charge distribution details .

Scientific Research Applications

Neuroinflammation Imaging

PET Imaging of Microglia : One study describes a PET radiotracer, [11C]CPPC, for imaging reactive microglia and disease-associated microglia in neuroinflammation conditions. This compound, closely related to N-((1-phenylpyrrolidin-2-yl)methyl)furan-2-carboxamide, targets the macrophage colony-stimulating factor 1 receptor (CSF1R) specifically expressed in microglia. It has potential applications in studying neuroinflammation involved in various neuropsychiatric disorders, including Alzheimer’s disease and Parkinson’s disease, offering a non-invasive tool for monitoring neuroinflammation and drug target engagement (Horti et al., 2019).

Molecular Recognition

DNA-Binding Hairpin Polyamide : Another research focus is on the design of DNA-binding molecules, where a furan amino acid, inspired by proximicin natural products, was incorporated into the scaffold of a hairpin polyamide. This study showcases the use of furan carboxamides in enhancing molecular recognition, where paired with N-methylpyrrole (Py) and N-methylimidazole (Im) rings, they demonstrate excellent stabilization of duplex DNA, offering insights into DNA interaction mechanisms (Muzikar et al., 2011).

Chemical Synthesis and Reactivity

Chemoselective Protection : Research on the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives explores the transformation of furan- and thiophene-2-carboxaldehydes, demonstrating the versatility of furan carboxamides in synthetic chemistry. This methodology provides a novel approach for the protection of aldehydes, indicating its potential utility in complex organic synthesis (Carpenter & Chadwick, 1985).

Applications in Corrosion Inhibition

Corrosion Inhibition : Amino acid compounds related to this compound were evaluated as corrosion inhibitors for N80 steel in HCl solution. This study illustrates the potential environmental applications of such compounds in industrial processes, highlighting their efficacy in corrosion protection and their compatibility with eco-friendly practices (Yadav, Sarkar, & Purkait, 2015).

Mechanism of Action

Target of Action

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide is a synthetic opioid and is structurally related to fentanyl . As such, its primary targets are likely to be the opioid receptors in the central nervous system, similar to other opioids . These receptors play a crucial role in pain perception and reward.

Mode of Action

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide, like other opioids, interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids . This interaction results in a decrease in the perception of pain and can also lead to feelings of euphoria .

Biochemical Pathways

The interaction of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide with opioid receptors affects several biochemical pathways. It can inhibit the release of GABA, a neurotransmitter that normally inhibits the release of dopamine . This inhibition can lead to an increase in dopamine release, which is associated with the reward system of the brain .

Pharmacokinetics

Based on its structural similarity to fentanyl, it is likely to have similar properties . Fentanyl and its analogs are typically well-absorbed and have high bioavailability . They are metabolized in the liver and excreted in urine .

Result of Action

The molecular and cellular effects of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide’s action are primarily related to its interaction with opioid receptors. This interaction can lead to analgesia, or pain relief, as well as feelings of euphoria . It can also lead to adverse effects such as respiratory depression, which can be life-threatening .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide. For example, factors such as pH can affect the stability of the compound . Additionally, individual factors such as genetics can influence how an individual metabolizes the compound, which can affect its efficacy and potential for adverse effects .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . Therefore, the design of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c19-16(15-9-5-11-20-15)17-12-14-8-4-10-18(14)13-6-2-1-3-7-13/h1-3,5-7,9,11,14H,4,8,10,12H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWGBYADDYPJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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